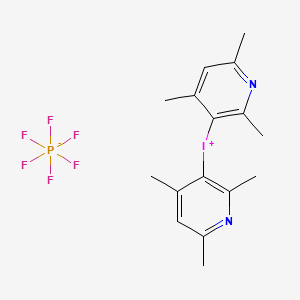

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate: is a hypervalent iodine compound known for its utility in organic synthesis. It is a white to yellow to orange powder or crystal with a molecular formula of C16H22F6IN2P and a molecular weight of 514.23 g/mol . This compound is often used as an electrophilic halogenation reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate typically involves the reaction of iodine with 2,4,6-trimethylpyridine in the presence of a suitable oxidizing agent. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product. The reaction mixture is then treated with hexafluorophosphoric acid to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The compound is typically purified by recrystall

生物活性

Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate, commonly referred to as (TMPD)I*PF6, is a hypervalent iodine compound notable for its role as an electrophilic halogenating agent in organic synthesis. The compound is characterized by its molecular formula C16H22F6IN2P and a molecular weight of 514.23 g/mol. It appears as a white to yellow or orange powder and is soluble in polar solvents such as acetonitrile and dichloromethane.

The biological activity of (TMPD)I*PF6 primarily stems from its ability to introduce halogen atoms into organic substrates through electrophilic substitution reactions. This property is leveraged in various synthetic applications, particularly in the halogenation of phenolic compounds . The mechanism involves the generation of electrophilic iodine species that react with nucleophiles present in the substrate, facilitating the substitution of hydrogen atoms with halogens.

Biological Effects

While (TMPD)I*PF6 is predominantly used in synthetic organic chemistry, its biological implications are noteworthy:

- Irritation Potential : The compound has been shown to cause skin and serious eye irritation upon contact, indicating potential hazards in laboratory settings.

- Biochemical Interactions : Preliminary studies suggest that (TMPD)I*PF6 may interact with biochemical pathways involving halogenated organic compounds. However, specific pharmacological actions are still under investigation.

Toxicological Studies

Research has highlighted the need for careful handling due to the compound's irritative properties. In vitro studies have indicated that exposure to (TMPD)I*PF6 can lead to cellular stress responses, although detailed mechanisms remain to be elucidated.

Case Studies

A recent study evaluated the use of (TMPD)IPF6 as a rapid iodination reagent for phenolic compounds. This study demonstrated high reactivity and regioselectivity, suggesting that (TMPD)IPF6 could be utilized effectively in medicinal chemistry for modifying bioactive molecules . The iodination process was shown to enhance the biological activity of certain phenolic derivatives, which may have implications for drug development.

Comparative Analysis with Other Iodinating Agents

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains bulky pyridine rings; high electrophilicity | Effective in challenging halogenation reactions |

| Diphenyliodonium hexafluorophosphate | Contains phenyl groups; used in photopolymerization | Different reactivity profile due to sterics |

| Bis(pyridine)iodonium hexafluorophosphate | Less sterically hindered | More versatile in various chemical transformations |

This table illustrates how (TMPD)I*PF6 stands out due to its bulkiness and enhanced electrophilic properties compared to less hindered analogs.

特性

IUPAC Name |

bis(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20IN2.F6P/c1-9-7-11(3)18-13(5)15(9)17-16-10(2)8-12(4)19-14(16)6;1-7(2,3,4,5)6/h7-8H,1-6H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVHVVVDAIMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[I+]C2=C(N=C(C=C2C)C)C)C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6IN2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113119-46-3 |

Source

|

| Record name | Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。